molecular formula C21H24N4O5S B3028096 (E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3028096
M. Wt: 444.5 g/mol
InChI Key: BNLKYWVPJPFTMA-YWNVCFPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-448 is a specific, orally active, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that demethylates histone H3 at lysine 4 (H3K4). This compound has shown promise in enhancing H3K4 methylation in primary cultured rat neurons and improving learning function in mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-448 involves the preparation of 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate. The key steps include:

Industrial Production Methods

Industrial production of T-448 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

T-448 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of T-448, which can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

T-448 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of lysine-specific demethylase 1 and its effects on histone methylation.

    Biology: Investigated for its role in enhancing neural plasticity and gene expression related to learning and memory.

    Medicine: Explored as a potential therapeutic agent for neurodevelopmental disorders and other conditions associated with epigenetic dysregulation.

    Industry: Potential applications in the development of epigenetic drugs and research tools .

Mechanism of Action

T-448 exerts its effects by irreversibly inhibiting lysine-specific demethylase 1, leading to increased methylation of histone H3 at lysine 4. This upregulation of H3K4 methylation enhances the transcription of genes involved in neural plasticity and cognitive function. The compound forms a compact formyl-FAD adduct, which contributes to its specificity and reduced hematological toxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of T-448

T-448 is unique due to its superior hematological safety profile and its ability to enhance H3K4 methylation without disrupting the LSD1-GFI1B complex. This makes it a promising candidate for therapeutic applications in central nervous system disorders associated with epigenetic dysregulation .

Properties

IUPAC Name

(E)-but-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS.C4H4O4/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13;5-3(6)1-2-4(7)8/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-,15+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLKYWVPJPFTMA-YWNVCFPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)[C@H]3C[C@@H]3NC4CCC4.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 3
(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 4
(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 5
(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 6
(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

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